![molecular formula C11H15N5O B3022042 ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol CAS No. 112966-73-1](/img/structure/B3022042.png)
((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol
Descripción general
Descripción
“((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol” is a chemical compound with the molecular formula C11H15N5O . It has a molecular weight of 233.27 g/mol .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 7 steps :Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1/C11H15N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h5-8,17H,1-4H2,(H2,12,13,14)/t7-,8+/m1/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point that is not specified in the search results . The compound’s linear structure formula and InChI Key are also not provided .Aplicaciones Científicas De Investigación
Application in Pharmacokinetics
A study by Jia et al. (2016) developed a sensitive and specific liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the quantification of IMM-H007 and its major metabolites in hamster blood. IMM-H007, a derivative of ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol, is being developed as an anti-hyperlipidemia agent. This method facilitated the pharmacokinetic study of IMM-H007 in hamsters, highlighting the compound's relevance in drug development and metabolism studies (Jia et al., 2016).
Synthesis and Molecular Structure Analysis
Iusupov et al. (2022) synthesized a related compound, (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, and discussed its molecular and crystal structure based on X-ray diffraction studies. This research contributes to the understanding of structural features and synthesis pathways of similar compounds (Iusupov et al., 2022).
Enantioselective Synthesis in Antiviral Research
Akella and Vince (1996) described the enantioselective synthesis of 2-[5-(9H-purin-9-yl)-2-cyclopenten-1-yl]ethanol analogues, which are structurally related to ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol. These compounds were tested for antiviral activity, highlighting the potential application of such compounds in antiviral drug development (Akella & Vince, 1996).
Application in HIV Treatment
Daluge et al. (2000) reported an efficient and scalable synthesis of Ziagen®, an HIV reverse transcriptase inhibitor, from a chiral cyclopentenyl precursor. This synthesis process is relevant to the study of ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol as it involves similar structural motifs and highlights the compound's significance in HIV treatment research (Daluge et al., 2000).
Investigation in Catalysis
Ozcubukcu et al. (2009) prepared a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, structurally related to ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol, and explored its use as a catalyst in Huisgen 1,3-dipolar cycloadditions. This study showcases the potential of such compounds in catalysis, specifically in organic synthesis (Ozcubukcu et al., 2009).
Propiedades
IUPAC Name |
[(1R,3S)-3-(6-aminopurin-9-yl)cyclopentyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h5-8,17H,1-4H2,(H2,12,13,14)/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVMYQAYGGSXPJ-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)N2C=NC3=C(N=CN=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C(N=CN=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176495 | |
Record name | Carbocyclic-2',3'-dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol | |
CAS RN |
220285-03-0, 36406-33-4 | |
Record name | Carbocyclic-2',3'-dideoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220285030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC80342 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbocyclic-2',3'-dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.